Cas no 27122-73-2 (1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI))
27122-73-2 structure
Product Name:1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI)
Numero CAS:27122-73-2
MF:C42H42N3O6P3
MW:777.720673084259
CID:281058
PubChem ID:272993
Update Time:2025-04-19
1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI)
- 2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5-triaza-2λ<sup>5</sup>,4λ<sup>5</sup>,6λ<sup>5</sup>-triphosphacyclohexa-1,3,5-triene
- hexatolyloxyphosphazene
- SCHEMBL419613
- AKOS001591270
- NSC-117813
- 2,2,4,4,6,6-HEXAKIS-P-TOLYLOXY-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE
- 2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene
- NSC117813
- DTXSID60297757
- hexakis(4-methylphenoxy)cyclotriphosphazene
- 2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
- 27122-73-2
-
- Inchi: 1S/C42H42N3O6P3/c1-31-7-19-37(20-8-31)46-52(47-38-21-9-32(2)10-22-38)43-53(48-39-23-11-33(3)12-24-39,49-40-25-13-34(4)14-26-40)45-54(44-52,50-41-27-15-35(5)16-28-41)51-42-29-17-36(6)18-30-42/h7-30H,1-6H3
- Chiave InChI: QELCMYKEJZINGE-UHFFFAOYSA-N
- Sorrisi: P1(N=P(N=P(N=1)(OC1C=CC(C)=CC=1)OC1C=CC(C)=CC=1)(OC1C=CC(C)=CC=1)OC1C=CC(C)=CC=1)(OC1C=CC(C)=CC=1)OC1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 777.22900
- Massa monoisotopica: 777.229
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 54
- Conta legami ruotabili: 12
- Complessità: 1060
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 13.9
- Superficie polare topologica: 92.5Ų
Proprietà sperimentali
- Densità: 1.26
- Indice di rifrazione: 1.615
- PSA: 121.89000
- LogP: 12.46980
1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI) Letteratura correlata
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
27122-73-2 (1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI)) Prodotti correlati
- 1184-10-7(Hexaphenoxycyclotriphosphazene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti